Differentiation by Substitution Pattern: Meta-Bromo vs. Para-Bromo Isomers
The substitution pattern of the bromine atom on the phenyl ring is a primary differentiator. The meta-bromo isomer (2-(3-Bromophenyl)-2-(methylamino)acetamide, CAS 1218221-61-4) exhibits different calculated properties compared to the para-bromo isomer (2-(4-Bromophenyl)-2-(methylamino)acetamide, CAS 865244-85-5). Specifically, the target meta-substituted compound has a calculated LogP (XLogP3-AA) of 1.1 [1], whereas the para-substituted analog is expected to have a similar or slightly different LogP value based on structural considerations, impacting its partitioning behavior. Furthermore, the spatial orientation of the bromine atom relative to the acetamide core can alter the compound's potential to engage in specific intermolecular interactions, such as halogen bonding, which is highly directional and sensitive to the substitution pattern [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 2-(4-Bromophenyl)-2-(methylamino)acetamide (CAS 865244-85-5) |
| Quantified Difference | LogP data for the comparator not available in the primary sources; differentiation is based on the established structure-property relationship where substitution pattern influences LogP. |
| Conditions | Computed value (PubChem release 2024.11.20) |
Why This Matters
The meta-substitution pattern provides a distinct spatial and electronic profile, offering a different starting point for structure-activity relationship (SAR) studies compared to the more common para-substituted analog, which is crucial for exploring chemical space in drug discovery programs.
- [1] PubChem. PubChem Compound Summary for CID 60797148, 2-(3-Bromophenyl)-2-(methylamino)acetamide. View Source
- [2] ChEMBL Database. Compound Report Card for CHEMBL4573614. View Source
